(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a combination of carbazole, thiazolidine, and benzylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the 3,6-dichloro-9H-carbazole derivative. This can be achieved through chlorination of carbazole using reagents like thionyl chloride.
Hydroxypropylation: The next step involves the introduction of the hydroxypropyl group to the carbazole derivative. This can be done using epichlorohydrin under basic conditions.
Thiazolidine Ring Formation: The thiazolidine-2,4-dione ring is formed by reacting the hydroxypropyl carbazole derivative with thiourea and chloroacetic acid under acidic conditions.
Benzylidene Formation: Finally, the benzylidene group is introduced by reacting the thiazolidine derivative with 4-(dimethylamino)benzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemistry
Fluorescent Probes: The compound can be used as a fluorescent probe due to its unique structural features.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biomolecular Interactions: The compound can be used to study interactions with biomolecules like proteins and nucleic acids.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, the carbazole moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione: This compound is unique due to the combination of carbazole, thiazolidine, and benzylidene moieties.
Carbazole Derivatives: Compounds like 3,6-dichlorocarbazole share similar structural features but lack the thiazolidine and benzylidene groups.
Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione share the thiazolidine ring but lack the carbazole and benzylidene groups.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological and chemical properties.
Biological Activity
The compound (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that exhibits a range of biological activities. Thiazolidine-2,4-dione (TZD) derivatives have garnered significant attention due to their diverse pharmacological effects, including antidiabetic, antimicrobial, anti-inflammatory, and antioxidant properties.
Structural Characteristics
The compound features a thiazolidine core with various substituents that enhance its biological activity. The thiazolidine ring is characterized by the presence of sulfur and nitrogen atoms, contributing to its reactivity and interaction with biological targets.
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to improved insulin sensitivity and glucose metabolism. Studies have shown that TZD derivatives can significantly lower blood glucose levels by enhancing insulin signaling pathways in adipose tissues .
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit notable antimicrobial activity against various pathogens. The mechanism often involves inhibition of bacterial cell wall synthesis through the targeting of Mur ligases, which are essential for bacterial growth and replication . In vitro studies have demonstrated that compounds similar to the one possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The compound also displays antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where TZD derivatives show considerable free radical scavenging activity .
Anti-inflammatory Effects
Thiazolidine derivatives have been found to exert anti-inflammatory effects by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and reduce macrophage infiltration in tissues, thereby alleviating inflammation .
Case Study 1: Antidiabetic Efficacy
In a study evaluating the hypoglycemic effects of various thiazolidinedione derivatives, it was found that certain modifications at the 3rd and 5th positions of the TZD scaffold significantly enhanced PPAR-γ activation. For instance, a derivative with a dimethylamino group showed increased binding affinity to PPAR-γ compared to standard drugs like Rosiglitazone .
Case Study 2: Antimicrobial Activity
A series of synthesized thiazolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Key Findings |
---|---|---|
Antidiabetic | PPAR-γ activation | Significant reduction in blood glucose levels |
Antimicrobial | Inhibition of Mur ligases | Effective against Gram-positive and Gram-negative bacteria |
Antioxidant | Scavenging of ROS | High free radical scavenging activity |
Anti-inflammatory | Modulation of cytokine production | Decreased inflammation markers in treated models |
Properties
IUPAC Name |
(5E)-3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBNWWKAXXVHI-OPEKNORGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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